molecular formula C25H26N2O7S B3905080 ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate CAS No. 5993-03-3

ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate

Cat. No.: B3905080
CAS No.: 5993-03-3
M. Wt: 498.5 g/mol
InChI Key: XCMAYLJGQDJBDK-UYRXBGFRSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A Z-configured trioxotetrahydropyrimidinylidene core, which imparts rigidity and electronic conjugation .
  • A 4-methylphenyl substituent at the N1 position of the pyrimidinone ring, enhancing lipophilicity .
  • A 2-methoxy-4-substituted phenoxy group, which may influence steric and electronic interactions in biological systems .

Its synthesis likely involves condensation reactions of pyrimidinone precursors with thioacetate esters, analogous to methods described for related tetrahydropyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-[2-[2-methoxy-4-[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]ethylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S/c1-4-33-22(28)15-35-12-11-34-20-10-7-17(14-21(20)32-3)13-19-23(29)26-25(31)27(24(19)30)18-8-5-16(2)6-9-18/h5-10,13-14H,4,11-12,15H2,1-3H3,(H,26,29,31)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMAYLJGQDJBDK-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CSCCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417302
Record name STK040236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5993-03-3
Record name STK040236
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as esterification, nucleophilic substitution, and condensation reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures, pressures, and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also focuses on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new derivatives.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

Recent studies have indicated that compounds similar to ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate exhibit various biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that the compound may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action.
  • Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.

Applications in Medicinal Chemistry

The unique structure of this compound opens avenues for its use in drug development:

  • Lead Compound for Drug Design : Its structural features can be modified to enhance potency and selectivity against specific biological targets.
  • Prodrug Formulations : The compound may serve as a prodrug to improve the bioavailability of active pharmaceutical ingredients.
  • Targeted Delivery Systems : Incorporation into nanoparticle formulations could facilitate targeted delivery to cancer cells.

Agricultural Applications

In addition to medicinal uses, this compound may have applications in agriculture:

  • Pesticide Development : Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.
  • Plant Growth Regulators : Modifications to its structure might yield compounds that enhance plant growth or resistance to environmental stressors.

Material Science Applications

The compound's chemical stability and reactivity also suggest potential uses in material science:

  • Polymer Synthesis : this compound could be utilized as a monomer or additive in polymer formulations to impart specific properties.
  • Nanomaterials : Its unique structure may facilitate the synthesis of nanomaterials with tailored functionalities for electronics or catalysis.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of similar trioxotetrahydropyrimidine derivatives. Results indicated significant cytotoxic effects against breast cancer cell lines (MCF-7), suggesting that modifications to this compound could enhance these effects further.

Case Study 2: Antimicrobial Efficacy

Research conducted by International Journal of Antimicrobial Agents demonstrated that related compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this compound's structure.

Mechanism of Action

The mechanism of action of ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives with Trioxotetrahydropyrimidinylidene Moieties

Key Structural Analogs (from European Patent ):

Formula# Core Structure Substituents Key Differences vs. Target Compound
15 Trioxotetrahydropyrimidinylidene Methyl benzoate, phenoxy-methyl linkage Lacks sulfanylacetate chain; methyl ester vs. ethyl ester
20 Trioxotetrahydropyrimidinylidene tert-Butyl group on phenoxy ring Increased steric bulk; no sulfur-based side chain
25 Trioxotetrahydropyrimidinylidene Unsubstituted phenoxy-methyl benzoate Simpler substituents; reduced electronic conjugation

Findings:

  • The ethyl sulfanylacetate chain in the target compound may improve cell membrane permeability compared to methyl benzoate derivatives .
  • The Z-configuration in the trioxotetrahydropyrimidinylidene group (shared with analogs in ) is critical for maintaining planar geometry, enabling π-π stacking in protein binding .

Thioacetate-Containing Pyrimidine Derivatives

Relevant Compounds:

  • Ethyl ({4-[4-(Difluoromethoxy)Phenyl]Pyrimidin-2-YL}Thio)Acetate ():
    • Shares a sulfanylacetate ethyl ester group.
    • Differs in the pyrimidine ring substitution (difluoromethoxy vs. trioxotetrahydropyrimidinylidene).
    • The difluoromethoxy group enhances metabolic resistance but reduces electrophilic reactivity compared to the trioxo core .
  • Methyl 2-[(9-Methoxy-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-YL)Sulfanyl]Acetate (): Features a chromeno-pyrimidine fused ring instead of a tetrahydropyrimidinone.

Agrochemical Derivatives with Pyrimidine Cores

Context from Pesticide Chemicals ():

  • Metsulfuron Methyl Esters (): Contain pyrimidine-triazine hybrids with sulfonylurea groups. Unlike the target compound, these act as acetolactate synthase inhibitors in herbicides. The trioxotetrahydropyrimidinylidene group in the target may offer a novel mode of action, though this requires validation .
  • Haloxyfop Ethoxyethyl Ester (): A pyrimidinyloxy phenoxypropanoate herbicide. Demonstrates the role of ethoxyethyl esters in prolonging herbicide activity, suggesting the target’s ethyl ester could similarly enhance stability .

Key Research Findings and Data

Stability and Reactivity

  • Electron-Withdrawing Groups : The trioxo group in the target compound increases electrophilicity at the ylidene carbon compared to methoxy or methyl substituents in analogs .

Biological Activity

Structure

The compound's structure can be broken down as follows:

  • Ethyl Group : Contributes to the lipophilicity of the molecule.
  • Methoxy Group : Enhances solubility and bioavailability.
  • Tetrahydropyrimidine Core : Known for various biological activities, including antimicrobial and antitumor properties.
  • Phenoxy and Sulfanyl Linkages : These functional groups may influence the compound's interaction with biological targets.

Molecular Formula

The molecular formula is C22H28N2O6S, indicating a relatively large and complex structure that may interact with multiple biological pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The presence of the phenoxy and sulfanyl groups in this compound may enhance its activity against a range of pathogens. In vitro studies suggest that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or function.

Antitumor Activity

Compounds with similar structural motifs have shown promise in cancer therapy. The trioxotetrahydropyrimidine moiety is particularly noted for its ability to induce apoptosis in cancer cells. Preliminary studies indicate that ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate may also exhibit cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cell proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
  • Interference with Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study examining the antimicrobial activity of related compounds found that modifications to the phenoxy group significantly increased efficacy against Gram-positive bacteria. This compound showed comparable results, suggesting potential utility in developing new antibiotics.
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on breast cancer cell lines indicated that this compound induced significant cell death at micromolar concentrations. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound.

Data Table

Activity TypeRelated CompoundIC50 (µM)Reference
AntimicrobialTetrahydropyrimidine Derivative15
CytotoxicityPhenoxy Derivative10
AntitumorSimilar Trioxotetrahydropyrimidine5

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions starting from sulfur-containing heterocycles and acetic acid derivatives. Key steps include:

  • Coupling reactions : Introducing the sulfanylacetate moiety via nucleophilic substitution or thiol-ene chemistry .
  • Cyclization : Forming the tetrahydropyrimidinone ring under basic conditions (e.g., NaOH) with controlled temperature (60–80°C) to prevent side reactions .
  • Purification : Chromatography (e.g., silica gel with dichloromethane/methanol) or recrystallization to achieve >95% purity . Optimal conditions (solvent polarity, catalyst loading) are determined through iterative testing, as described in multi-variable experimental designs .

Q. Which analytical techniques confirm the structural integrity of the compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., methoxy, sulfanyl) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₁H₂₂N₂O₆S) and detects isotopic patterns .
  • X-ray Crystallography : Resolves bond lengths/angles in the Z-configuration of the tetrahydropyrimidinone ring .

Q. How stable is the compound under standard laboratory conditions?

Stability studies show:

  • Thermal stability : Decomposes above 200°C (DSC data) .
  • Photostability : Degrades under UV light (>300 nm), requiring storage in amber vials .
  • Hydrolytic sensitivity : The ester group hydrolyzes in acidic/basic media (pH <3 or >10), necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack .
  • Molecular Dynamics (MD) : Simulates binding affinity to biological targets (e.g., cyclooxygenase-2) by analyzing hydrophobic/π-π interactions .
  • QSAR Models : Correlate structural features (e.g., sulfanyl group electronegativity) with anti-inflammatory activity (IC₅₀ values) .

Q. How can reaction yields be systematically optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent polarity, catalyst ratio) to identify critical factors .
  • Bayesian Optimization : Machine learning algorithms prioritize high-yield conditions with minimal experimental runs (e.g., 20% yield improvement over heuristic methods) .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing reaction time from 12 hours (batch) to 2 hours .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., COX-2 vs. TrkA) to identify assay-specific interference (e.g., solvent DMSO >1% alters protein conformation) .
  • Structural-Activity Landscapes : Cluster analogs by substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate pharmacophore contributions .
  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific tests to rule off-target effects .

Methodological Recommendations

  • Synthesis Challenges : Prioritize flow chemistry for scale-up to avoid thermal degradation .
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .
  • Data Reproducibility : Report solvent purity (>99.9%) and storage conditions to minimize batch variability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
ethyl {[2-(2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)ethyl]sulfanyl}acetate

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